molecular formula C26H22S B14723621 Sulfide, benzyl trityl CAS No. 6622-14-6

Sulfide, benzyl trityl

Cat. No.: B14723621
CAS No.: 6622-14-6
M. Wt: 366.5 g/mol
InChI Key: PPBYIXBFCZFOTR-UHFFFAOYSA-N
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Description

Sulfide, benzyl trityl: is an organic compound that features a sulfide linkage between a benzyl group and a trityl group. . The benzyl group is a common substituent in organic chemistry, known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfide, benzyl trityl can be achieved through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone® . This approach is efficient and environmentally friendly, avoiding the use of metal catalysts and thiols, which are often associated with unpleasant odors and health hazards .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzyl halides with trityl thiol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfide linkage . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Sulfide, benzyl trityl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

[benzylsulfanyl(diphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22S/c1-5-13-22(14-6-1)21-27-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBYIXBFCZFOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984703
Record name 1,1',1''-[(Benzylsulfanyl)methanetriyl]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-14-6
Record name Sulfide, benzyl trityl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1''-[(Benzylsulfanyl)methanetriyl]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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